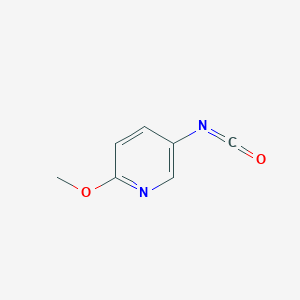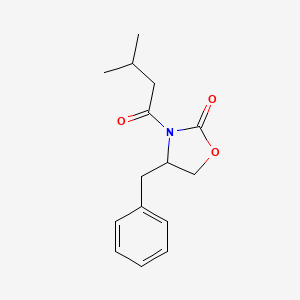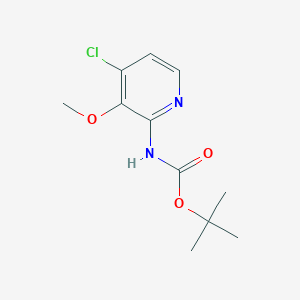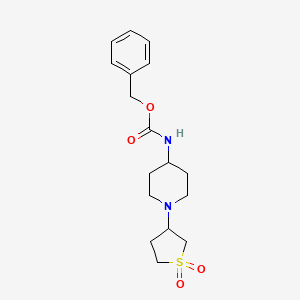
5-Isocyanato-2-methoxypyridine
概要
説明
5-Isocyanato-2-methoxypyridine is an organic compound with the molecular formula C7H6N2O2. It is a derivative of pyridine, featuring an isocyanate group at the 5-position and a methoxy group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
5-Isocyanato-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other advanced materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment to prevent the decomposition of the isocyanate group. The general reaction can be represented as follows:
[ \text{2-Methoxypyridine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
5-Isocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions.
Water: Used in hydrolysis reactions.
Catalysts: Various catalysts can be used to facilitate cycloaddition reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Heterocycles: Formed from cycloaddition reactions.
Amines: Formed from hydrolysis.
作用機序
The mechanism of action of 5-Isocyanato-2-methoxypyridine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various synthetic applications to form ureas, carbamates, and other derivatives.
類似化合物との比較
Similar Compounds
2-Isocyanato-5-methoxypyridine: Similar structure but with the isocyanate and methoxy groups swapped.
5-Isocyanato-2-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group.
5-Isocyanato-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
5-Isocyanato-2-methoxypyridine is unique due to the presence of both an isocyanate and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
5-isocyanato-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJBXAKNZCOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918525-01-6 | |
| Record name | 5-isocyanato-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B2765872.png)

![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2765887.png)


